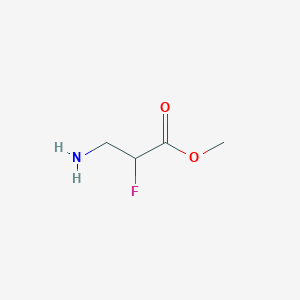

Methyl 3-amino-2-fluoropropanoate

Beschreibung

Methyl 3-amino-2-fluoropropanoate (CAS: 1193100-04-7) is a fluorinated amino acid ester with the molecular formula C₄H₈FNO₂ (free base) or C₄H₉ClFNO₂ in its hydrochloride salt form (CID 55285718) . Its stereospecific variant, (S)-Methyl 3-amino-2-fluoropropanoate, features a chiral center at the second carbon, as indicated by the SMILES notation COC(=O)C@HF and InChIKey WOVBJOLECSYCJY-VKHMYHEASA-N . This compound is primarily utilized in pharmaceutical synthesis and biochemical research due to its structural mimicry of natural amino acids, enhanced by fluorine’s electronegativity and steric effects.

Eigenschaften

Molekularformel |

C4H8FNO2 |

|---|---|

Molekulargewicht |

121.11 g/mol |

IUPAC-Name |

methyl 3-amino-2-fluoropropanoate |

InChI |

InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3 |

InChI-Schlüssel |

WOVBJOLECSYCJY-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CN)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methyl-3-Amino-2-Fluorpropanoat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Fluorierung von Methyl-3-Aminopropanoat. Diese Reaktion verwendet typischerweise ein Fluorierungsmittel wie Diethylaminoschwefeltrifluorid (DAST) oder Selectfluor unter kontrollierten Bedingungen, um das Fluoratom an der gewünschten Position einzuführen.

Eine weitere Methode beinhaltet die Verwendung eines Ausgangsmaterials wie 3-Amino-2-Fluorpropansäure, das anschließend unter Verwendung von Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure verestert wird, um Methyl-3-Amino-2-Fluorpropanoat zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Methyl-3-Amino-2-Fluorpropanoat kann großtechnische Fluorierungsprozesse umfassen, bei denen spezielle Geräte zum Umgang mit den reaktiven Fluorierungsmitteln eingesetzt werden. Der Veresterungsschritt kann in Batchreaktoren mit kontinuierlicher Überwachung der Reaktionsparameter durchgeführt werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-3-Amino-2-Fluorpropanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer fluorierter Verbindungen verwendet.

Biologie: Es dient aufgrund seines einzigartigen Fluoratoms als Sonde zur Untersuchung von Enzymmechanismen und Proteininteraktionen.

Industrie: Wird bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den Methyl-3-Amino-2-Fluorpropanoat seine Wirkungen ausübt, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Das Fluoratom kann die Reaktivität und Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren beeinflussen. Die Aminogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, wodurch die Gesamtaktivität der Verbindung beeinflusst wird.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-2-fluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: It serves as a probe to study enzyme mechanisms and protein interactions due to its unique fluorine atom.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism by which methyl 3-amino-2-fluoropropanoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 3-amino-2-fluoropropanoate with analogs in terms of molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Fluorinated Amino Acid Esters

Key Comparisons:

Fluorination Pattern: this compound has a single fluorine at C2, offering moderate steric hindrance and polarity . In contrast, (R)-Methyl 2-amino-3,3,3-trifluoropropanoate features a -CF₃ group at C3, significantly increasing hydrophobicity and metabolic stability . Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate combines a trifluoromethyl group with a methyl branch at C2, enhancing conformational rigidity for targeted drug delivery .

Ester Group Variability: Methyl esters (e.g., this compound) are more reactive in hydrolysis than ethyl esters due to lower steric protection, influencing their pharmacokinetic profiles .

Chirality and Bioactivity: The (S)-enantiomer of this compound is prioritized in asymmetric synthesis for its compatibility with L-amino acid-based therapeutics . Racemic mixtures of trifluorinated analogs (e.g., Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate) are common in agrochemicals due to lower enantiomeric selectivity requirements .

Heterocyclic Derivatives: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate introduces a fluoropyridine moiety, expanding utility in kinase inhibitor design compared to purely aliphatic fluorinated esters .

Biologische Aktivität

Methyl 3-amino-2-fluoropropanoate, also known by its chemical structure as , is a synthetic organic compound that has garnered attention in pharmacological and biochemical research due to its unique structural features, including an amino group and a fluorinated propanoate. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

This compound is characterized by:

- Molecular Formula :

- Molecular Weight : Approximately 135.14 g/mol

- Functional Groups : Contains an amino group (), a methyl ester group (), and a fluorine atom attached to the propanoate structure.

The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets, potentially increasing its efficacy in various applications.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The amino group allows for hydrogen bonding with active sites of enzymes, which can inhibit their activity. This property is crucial for developing enzyme inhibitors that may serve therapeutic purposes in treating diseases.

- Stability Enhancement : The incorporation of fluorine increases the stability of the compound in biological systems, making it a valuable candidate for drug development.

Pharmacological Research

This compound has been studied for its potential applications in:

- Therapeutic Development : Research indicates that this compound may play a role in modulating metabolic pathways, which can be pivotal in treating metabolic disorders or cancers.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although comprehensive evaluations are still needed to confirm these effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 2-fluoropropionate | Lacks amino group | Primarily used in organic synthesis |

| (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate | Contains a phenyl group | Utilized in medicinal chemistry |

| Ethyl 3-amino-2-chloropropanoate | Contains chlorine instead of fluorine | Different reactivity profile due to chlorine |

| Ethyl 3-amino-2-bromopropanoate | Contains bromine instead of fluorine | Similar structure but differing chemical properties |

This table highlights how this compound's unique combination of functional groups may confer distinct properties relevant to chemical reactivity and biological interactions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis Methodology : The compound is typically synthesized via esterification using methanol and hydrochloric acid, often facilitated by catalysts like trimethylchlorosilane to achieve high yields under mild conditions.

- Biological Evaluation : Investigations into enzyme interactions have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design aimed at metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.